7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol
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Overview
Description
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
Preparation Methods
The synthesis of 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:
Base-Catalyzed Substitution Reaction: This step involves the substitution of appropriate starting materials to form intermediate compounds.
Hydrolysis: The intermediate compounds are then hydrolyzed to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specialized equipment to handle the reagents and reaction conditions safely.
Chemical Reactions Analysis
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as inhibitors for specific enzymes.
Materials Science: It is used in the synthesis of new materials with unique properties, such as fluorescence or conductivity.
Biological Studies: It is used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological function of the target.
Comparison with Similar Compounds
Similar compounds to 7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol include other benzoxaboroles, such as:
Compared to these compounds, this compound may have unique properties or applications due to its specific chemical structure and functional groups.
Properties
Molecular Formula |
C9H12BNO2 |
---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-7-amine |
InChI |
InChI=1S/C9H12BNO2/c1-9(2)6-4-3-5-7(11)8(6)10(12)13-9/h3-5,12H,11H2,1-2H3 |
InChI Key |
YWHAPUXPXBRRJJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2N)C(O1)(C)C)O |
Origin of Product |
United States |
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